molecular formula C10H14ClNO3 B1386726 Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride CAS No. 1172813-04-5

Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride

Cat. No.: B1386726
CAS No.: 1172813-04-5
M. Wt: 231.67 g/mol
InChI Key: DJLBWAXXKYRRPV-UHFFFAOYSA-N
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Description

Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring system fused with a tetrahydro configuration and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through various methods, such as the Pechmann condensation or the use of palladium-catalyzed coupling reactions.

    Introduction of the Amino Group: The amino group is introduced through nitration followed by reduction or by direct amination using reagents like ammonia or amines under suitable conditions.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-scale cyclization: using automated reactors.

    Efficient reduction and amination: steps with controlled temperature and pressure.

    Continuous esterification: in flow reactors to maintain consistent product quality.

    Conversion to hydrochloride salt: in large crystallizers to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, it is investigated for its potential pharmacological properties. Researchers explore its activity as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzofuran ring system can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2,3-dihydrobenzofuran-3-carboxylate
  • Methyl 4-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
  • Methyl 4-amino-5,6,7,8-tetrahydrobenzofuran-3-carboxylate

Uniqueness

Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

methyl 4-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8;/h5,7H,2-4,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLBWAXXKYRRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC2=C1C(CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656815
Record name Methyl 4-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172813-04-5
Record name Methyl 4-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride
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Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride
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Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride
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Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride
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Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride
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Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride

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